NU7026

描述

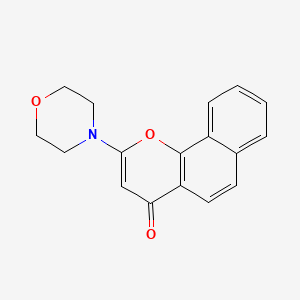

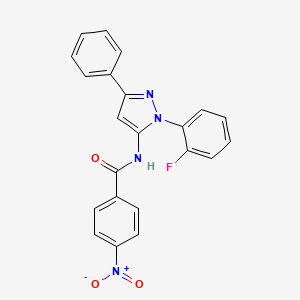

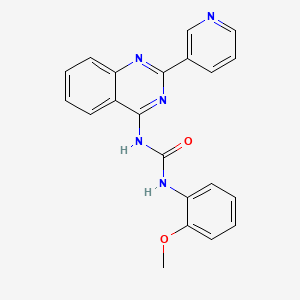

NU7026,也称为2-(吗啉-4-基)-苯并[h]色烯-4-酮,是一种有效的DNA依赖性蛋白激酶(DNA-PK)选择性抑制剂。 DNA-PK在DNA双链断裂修复的非同源末端连接(NHEJ)途径中起着至关重要的作用。 通过抑制DNA-PK,this compound已被证明可以增强DNA损伤剂的细胞毒性并使细胞对辐射敏感,使其成为癌症研究和治疗中的宝贵工具 .

科学研究应用

NU7026具有广泛的科学研究应用,包括:

癌症研究: this compound用于使癌细胞对DNA损伤剂和放射疗法敏感。 .

基因组编辑: This compound已被证明可以通过抑制NHEJ途径来提高CRISPR-Cas9基因组编辑中同源重组修复(HDR)的效率.

作用机制

NU7026通过选择性抑制DNA依赖性蛋白激酶(DNA-PK)发挥作用。 DNA-PK是DNA双链断裂修复的NHEJ途径中的关键酶。 通过抑制DNA-PK,this compound阻止了DNA双链断裂的修复,导致DNA损伤积累和细胞死亡。 这种机制在使癌细胞对DNA损伤剂和辐射敏感方面特别有效 .

生化分析

Biochemical Properties

NU7026 is a potent inhibitor of DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It interacts with DNA-PK in an ATP-competitive manner, inhibiting its activity and thereby influencing the repair of DNA double-strand breaks . This compound is also reported to inhibit PI3K, another enzyme involved in cellular signaling .

Cellular Effects

This compound has been shown to sensitize cells to radiation and chemotherapy, leading to increased DNA damage and cell death . It enhances the cytotoxicity of DNA double-strand break inducing therapy in acute leukemia cells . Furthermore, this compound has been reported to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting DNA-PK, a key player in the NHEJ pathway of DNA repair . By suppressing DNA-PK activity in the presence of DNA double-strand breaks, this compound potentiates ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity in tumor cells .

Temporal Effects in Laboratory Settings

In vitro studies have shown that a minimum this compound exposure of 4 hours in combination with 3 Gy radiation is required for a significant radiosensitization effect in CH1 human ovarian cancer cells . Following intravenous administration to mice, this compound undergoes rapid plasma clearance, largely attributed to extensive metabolism .

Dosage Effects in Animal Models

In animal models, this compound has been shown to undergo rapid plasma clearance following intravenous administration at a dose of 5 mg/kg . The pharmacokinetic simulations predict that this compound will have to be administered four times per day at 100 mg/kg in order to obtain the drug exposure required for radiosensitization .

Metabolic Pathways

This compound is involved in the DNA repair pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway. The compound undergoes multiple hydroxylations, and a glucuronide conjugate of a bis-hydroxylated metabolite represents the major excretion product in urine .

Transport and Distribution

Following administration, this compound is rapidly cleared from the plasma, largely due to extensive metabolism . The compound undergoes multiple hydroxylations, indicating that it is metabolized extensively before excretion .

Subcellular Localization

As an inhibitor of DNA-PK, this compound is likely to be localized in the nucleus where DNA-PK and the NHEJ pathway operate

准备方法

NU7026可以通过一系列化学反应合成,这些反应涉及形成苯并[h]色烯-4-酮核心结构以及随后用吗啉基团进行官能化。 合成路线通常包括以下步骤:

苯并[h]色烯-4-酮核心的形成: 这可以通过在酸性或碱性条件下适当起始原料的环化反应来实现。

化学反应分析

NU7026经历了几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括用于氧化的过氧化氢或酶等氧化剂,以及用于还原的硼氢化钠等还原剂。 从这些反应中形成的主要产物是this compound的羟基化或还原衍生物 .

相似化合物的比较

NU7026在作为DNA-PK抑制剂的高选择性和效力方面是独一无二的。 类似的化合物包括:

LY294002: 磷酸肌醇3-激酶(PI3Ks)和DNA-PK的广谱抑制剂,但选择性低于this compound.

渥曼青霉素: 另一种PI3K抑制剂,也抑制DNA-PK,但选择性较低,毒性较高.

KU-0060648: 与this compound相比,一种更新的DNA-PK抑制剂,具有更高的选择性和效力.

This compound因其对DNA-PK相对于其他激酶的高选择性而脱颖而出,使其成为研究DNA修复机制和开发靶向癌症治疗的宝贵工具 .

属性

IUPAC Name |

2-morpholin-4-ylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZALUTXUZPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432010 | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-35-5 | |

| Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NU7026, and how does it exert its effects?

A1: this compound specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]

Q2: What are the downstream consequences of DNA-PKcs inhibition by this compound?

A2: Inhibition of DNA-PKcs by this compound leads to several downstream effects, primarily related to impaired DNA repair:

- Increased DNA damage: this compound treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]

- Cell cycle arrest: Cells treated with this compound often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]

- Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]

- Sensitization to DNA-damaging agents: this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]

Q3: Can inhibiting DNA-PK with this compound impact other DNA repair pathways?

A5: While this compound primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]

Q4: Are there alternative mechanisms of action for this compound beyond DNA-PK inhibition?

A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest this compound might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, this compound may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C16H15NO3, and its molecular weight is 269.29 g/mol.

Q6: Is there information available about the spectroscopic data for this compound?

A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound influence its activity and selectivity?

A7: The provided research primarily focuses on this compound itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on this compound's activity, potency, and selectivity is not available within these papers.

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in various cancer types, including:

- Gastric cancer []

- Colorectal cancer []

- Leukemia [, , , , , ]

- Neuroblastoma []

- Lung cancer [, , , ]

- Breast cancer []

- Myeloma []

Q9: What are the potential benefits of combining this compound with other cancer therapies?

A11: Combining this compound with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.

Q10: Are there any known mechanisms of resistance to this compound?

A12: While the provided research doesn't specifically address resistance mechanisms to this compound, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to this compound and develop strategies to overcome them.

Q11: What are the limitations of this compound as a potential therapeutic agent?

A11: Despite its promising preclinical activity, there are challenges associated with translating this compound into clinical practice:

Q12: What are the future research directions for this compound?

A12: Future research should focus on:

- Stability and formulation: Research is needed to optimize the formulation of this compound to improve its stability, solubility, and bioavailability for potential clinical use. []

- Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []

- Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of this compound, including potential long-term effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)